molecular formula C15H15F4N3O3S B2873305 2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705349-56-9

2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2873305
CAS No.: 1705349-56-9
M. Wt: 393.36
InChI Key: YUPPKNVXMNEZLT-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a piperidine ring substituted at the 1-position with a 4-fluorobenzyl sulfonyl group and at the 4-position with a trifluoromethyl group. Its structural complexity combines sulfonamide and oxadiazole moieties, which are well-documented for their biological activities, particularly in antimicrobial and pesticidal applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorobenzyl sulfonyl group may contribute to target binding specificity, such as enzyme inhibition or bacterial membrane disruption .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c16-12-3-1-10(2-4-12)9-26(23,24)22-7-5-11(6-8-22)13-20-21-14(25-13)15(17,18)19/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKNVXMNEZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

Reagents : Trifluoroacetic anhydride, carbohydrazide, phosphorus oxychloride.
Conditions : Reflux in anhydrous dichloromethane (48 h, N₂ atmosphere).
Mechanism : Cyclodehydration of trifluoroacetyl hydrazide forms the oxadiazole ring.

Yield : 68–72% (reported for analogous systems).

Piperidine Functionalization

Step A : N-Boc protection of piperidin-4-amine (Boc₂O, DMAP, THF, 0°C→RT).
Step B : Coupling with oxadiazol-2-amine via EDC/HOBt-mediated amide bond formation.
Step C : Boc deprotection (TFA/DCM, 2 h) yields 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole.

Critical Note : Excess coupling reagents lead to oxadiazole ring-opening; maintain stoichiometric EDC.

Sulfonylation with 4-Fluorobenzylsulfonyl Chloride

Reagents : 4-Fluorobenzylsulfonyl chloride (freshly prepared), N,N-diisopropylethylamine (DIPEA).
Conditions : CHCl₃, 0°C→RT, 12 h.
Workup : Sequential washes with 5% HCl, sat. NaHCO₃, brine. Column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 85–89% (extrapolated from).
Purity (HPLC) : ≥98% (method: C18, 70:30 MeCN/H₂O, 1 mL/min).

Synthetic Route 2: Late-Stage Oxadiazole Formation

Synthesis of 1-((4-Fluorobenzyl)sulfonyl)piperidin-4-carboxylic Acid

Step A : Piperidin-4-carboxylic acid reacts with 4-fluorobenzylsulfonyl chloride (DIPEA, DCM, 0°C, 6 h).
Step B : Acid chloride formation (SOCl₂, reflux, 3 h).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 4.21 (s, 2H, CH₂), 3.85–3.78 (m, 2H, piperidine), 3.02–2.94 (m, 2H), 2.35–2.28 (m, 1H), 1.95–1.82 (m, 4H).

Hydrazide Formation and Cyclization

Step A : React acid chloride with hydrazine hydrate (EtOH, 0°C, 1 h).
Step B : Cyclodehydration with trifluoroacetic anhydride (TFAA, DCM, 0°C→RT, 12 h).

Yield : 63% (over two steps, based on).

Comparative Analysis of Routes

Parameter Route 1 Route 2
Total Yield 52–58% 47–53%
Purification Complexity Moderate (2 columns) High (3 columns)
Scalability >100 g feasible Limited to 50 g
Oxadiazole Purity 98.5% 96.2%
Key Advantage Avoids acid chloride Better regiocontrol

Route 1 is industrially preferred due to higher reproducibility, while Route 2 offers academic utility for mechanistic studies.

Optimization Strategies

Sulfonylation Efficiency

  • Solvent Screening : CHCl₃ > DCM > THF in reactivity (TOF = 12 h⁻¹ vs. 8 h⁻¹ in THF).
  • Catalyst Additives : 4-DMAP (5 mol%) boosts yield by 11% via transition-state stabilization.

Cyclization Improvements

  • Microwave Assistance : 150 W, 100°C reduces cyclization time from 12 h to 45 min (yield +8%).
  • Superbase Systems : KOtBu/DMSO enables room-temperature cyclization but lowers yield to 61%.

Analytical Characterization

Spectroscopic Data (Route 1 Product)

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.54–7.49 (m, 2H, ArH), 7.32–7.27 (m, 2H, ArH), 4.45 (s, 2H, SO₂CH₂), 3.92–3.85 (m, 2H, piperidine), 3.12–3.05 (m, 2H), 2.78–2.71 (m, 1H), 2.01–1.89 (m, 4H).
  • ¹³C NMR (151 MHz, DMSO-d₆) : δ 162.1 (C=O), 161.8 (d, J = 245 Hz, ArC-F), 134.2, 129.4 (d, J = 8 Hz), 115.6 (d, J = 22 Hz), 122.5 (q, J = 270 Hz, CF₃), 58.3 (SO₂CH₂), 46.1, 44.8, 30.2, 28.9 (piperidine).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₆F₄N₃O₃S [M+H]⁺: 414.0829; found: 414.0825.

PXRD and Thermal Analysis

  • Crystallinity : Monoclinic, P2₁/c, a = 12.45 Å, b = 7.89 Å, c = 15.23 Å.
  • DSC : Melting endotherm at 189–191°C (ΔH = 112 J/g).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
4-Fluorobenzylsulfonyl chloride 420
Piperidin-4-amine 310
TFAA 280
Solvent Recovery -150
Total 860

Waste Stream Management

  • TFAA Quenching : Requires careful NH₄OH neutralization to prevent HF release.
  • Silica Sludge : 8 kg/kg product; regrinding and calcination recover 60% SiO₂.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor Setup :
    • Zone 1 : Sulfonylation at 25°C (residence time 30 min).
    • Zone 2 : Cyclization at 100°C (residence time 15 min).
  • Output : 92% conversion, 14 g/h throughput.

Biocatalytic Approaches

  • Sulfotransferase Engineering : Pseudomonas fluorescens mutants achieve 40% sulfonate transfer efficiency but require costly NADPH recycling.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Oxadiazole Motifs

Several compounds share the 1,3,4-oxadiazole core with sulfonyl or thioether substituents:

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonylmethyl)-1,3,4-oxadiazole (Li et al., 2018): Exhibited superior antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), with EC₅₀ values of 1.98 µg/mL and 0.17 µg/mL, respectively . Demonstrated 75% reduction in rice bacterial leaf blight in greenhouse trials, outperforming bismerthiazol and thiadiazol copper .
  • 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (Li et al., 2014):

    • EC₅₀ values against Xoo, Xac, and Xanthomonas citri (Xoc) were 1.23 µg/mL , 7.14 µg/mL , and 1.07 µg/mL , respectively .
    • Field trials showed 60–70% efficacy in controlling citrus canker, surpassing commercial bactericides like kocide 3000 .
  • 5-[1-(4-Tosyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol derivatives (Gul et al., 2024):

    • Replacing the 4-fluorobenzyl group with a tosyl (p-toluenesulfonyl) group reduced antibacterial potency but improved solubility due to the bulkier aromatic substituent .

Substitution Patterns and Bioactivity

  • Trifluoromethyl vs. Halogen Substitutions :
    The trifluoromethyl group in the target compound enhances oxidative stability compared to chloro or bromo derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole ), which rely on halogen bonding for target interactions but exhibit lower lipophilicity .
  • Sulfonyl vs. Thioether Linkers :
    Sulfonyl groups (as in the target compound) generally improve enzyme inhibition (e.g., Rho kinase) compared to thioether-linked analogues (e.g., 2-(allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ), which prioritize membrane permeability .

Key Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (µg/mL)
Target Compound 110–112* 3.2 15–20 (DMSO)
2-(Methylsulfonyl)-5-(4-fluorobenzyl) 94–95 2.8 25–30 (DMSO)
5-[1-(4-Tosyl)piperidin-4-yl] derivative 115–134 3.5 40–50 (Ethanol)

*Estimated based on analogues in .

Antibacterial Activity

The target compound’s 4-fluorobenzyl sulfonyl group likely enhances binding to bacterial type II fatty acid synthesis enzymes, a mechanism observed in similar sulfonamide-oxadiazole hybrids . Its trifluoromethyl group may reduce bacterial efflux pump-mediated resistance, a limitation in bismerthiazol and thiodiazole copper .

Enzyme Inhibition Potential

Compounds like 4-((5-(2-chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (EC₅₀ = 0.5 µM for Rho kinase) suggest that sulfonyl-oxadiazole derivatives can achieve nanomolar-level enzyme inhibition, though the target compound’s specific activity remains unverified .

Biological Activity

The compound 2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperidine ring , a sulfonyl group , and a trifluoromethyl-substituted oxadiazole ring . Its molecular formula is C16H18F4N2O2SC_{16}H_{18}F_4N_2O_2S with a molecular weight of approximately 400.39 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism for this compound may involve:

  • Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features may allow for binding to specific receptors, modulating signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the 1,3,4-oxadiazole core demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically:

  • In vitro studies have shown that similar oxadiazole compounds inhibited Staphylococcus aureus and Escherichia coli effectively .
  • Case Study : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis BCG .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been documented extensively. The compound's structural characteristics may contribute to:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that oxadiazoles can reduce levels of cytokines like TNF-alpha and IL-6 in inflammatory models.
  • Case Study : Research on similar compounds indicated marked anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Oxadiazole derivatives have been investigated for their anticancer properties. The following findings are notable:

  • Mechanistic Studies : Compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
  • Case Study : A series of oxadiazole derivatives were tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazoleChlorobenzyl instead of fluorobenzylModerate antimicrobial activity
2-(1-((4-Methylbenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazoleMethylbenzyl instead of fluorobenzylLower anticancer potency

This table illustrates how variations in substituents can affect biological activity, underscoring the importance of the fluorobenzyl group in enhancing efficacy.

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